

Repurposing Thioridazine to Enhance Temozolomide Efficacy in Glioblastoma: A Comparative Guide

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Compound of Interest

Compound Name: *Thioridazine*

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Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median overall survival of less than 15 months despite a multimodal standard of care involving surgery, radiation, and the alkylating agent temozolomide (TMZ).^{[1][2]} A significant hurdle in GBM treatment is the development of resistance to TMZ.^[2] This guide provides a comparative analysis of a promising drug repurposing strategy: the combination of the antipsychotic drug **thioridazine** with temozolomide for the treatment of glioblastoma. We present preclinical data for this combination and compare its performance with established and emerging alternative therapies for recurrent GBM.

Thioridazine in Combination with Temozolomide: Preclinical Evidence

Preclinical studies have demonstrated that **thioridazine** can sensitize glioblastoma cells to the cytotoxic effects of temozolomide. The proposed mechanism of action involves the inhibition of late-stage autophagy, a cellular process that can promote survival in cancer cells under stress, such as chemotherapy.^{[2][3][4]} By impairing the fusion of autophagosomes with lysosomes, **thioridazine** prevents the degradation and recycling of cellular components, leading to an accumulation of cellular stress and enhanced cell death in the presence of TMZ-induced DNA damage.^{[2][3][4]}

In Vitro Efficacy

Studies on glioblastoma cell lines have shown that the combination of **thioridazine** and temozolomide leads to a significant reduction in cell viability compared to either agent alone.

Cell Line	Treatment	Concentration	Cell Viability Reduction (%)	Citation
U87 (MGMT-deficient)	TMZ	100 μ M	~20%	[3]
Thioridazine	6 μ M	~10%	[3]	
TMZ + Thioridazine	100 μ M + 6 μ M	~60%	[3]	
U87 (MGMT-proficient)	TMZ	100 μ M	No significant reduction	[3]
TMZ + Thioridazine	100 μ M + 6 μ M	~50%	[3]	
LN18 (MGMT-proficient)	TMZ	100 μ M	No significant reduction	
TMZ + Thioridazine	100 μ M + 6 μ M	~40%	[5]	[5]

Table 1: In Vitro Efficacy of **Thioridazine** and Temozolomide Combination in Glioblastoma Cell Lines.

In Vivo Efficacy

The combination therapy has also shown significant efficacy in preclinical orthotopic xenograft models of glioblastoma, leading to reduced tumor growth and prolonged survival.

Animal Model	Treatment Group	Median Survival	Tumor Volume Reduction	Citation
U87 Xenograft	Control	Not specified	-	[6]
TMZ	Not specified	Significant vs. Control	[6]	
Thioridazine	Not specified	Not significant vs. Control	[6]	
TMZ + Thioridazine	Significantly prolonged vs. all other groups	-	[6]	
Patient-Derived Xenograft	Control (PBS)	~70 days	-	[6]
TMZ	~85 days	Significant vs. Control	[6]	
TMZ + Thioridazine	>100 days	Significantly more than TMZ alone	[6]	

Table 2: In Vivo Efficacy of **Thioridazine** and Temozolomide Combination in Glioblastoma Xenograft Models.

Comparison with Alternative Therapies for Recurrent Glioblastoma

For patients with recurrent glioblastoma, several treatment options are available, though none are curative. The following table summarizes the efficacy of some of these alternatives based on clinical trial data.

Treatment Modality	Median Overall Survival (mOS)	Median Progression-Free Survival (mPFS)	Citation
Standard of Care (Post-Recurrence)			
Lomustine	5.6 - 8.6 months	1.5 - 2.7 months	[7]
FDA-Approved Therapies			
Bevacizumab	8.6 - 9.1 months (with lomustine)	4.2 months	[8][9]
Tumor Treating Fields (TTFields) + Temozolomide (newly diagnosed)	20.9 months	6.7 months	[10]
Emerging Therapies			
Regorafenib	7.4 - 10.2 months	2.3 months	[11][12][13]
Immunotherapy			
Pembrolizumab + Standard of Care (newly diagnosed)	10.1 months (Phase II)	Not specified	[14][15]

Table 3: Efficacy of Alternative Treatment Modalities for Recurrent Glioblastoma.

Experimental Protocols

In Vitro Cell Viability Assay

- Cell Lines: U87MG (ATCC) and LN18 (ATCC) human glioblastoma cell lines.
- Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

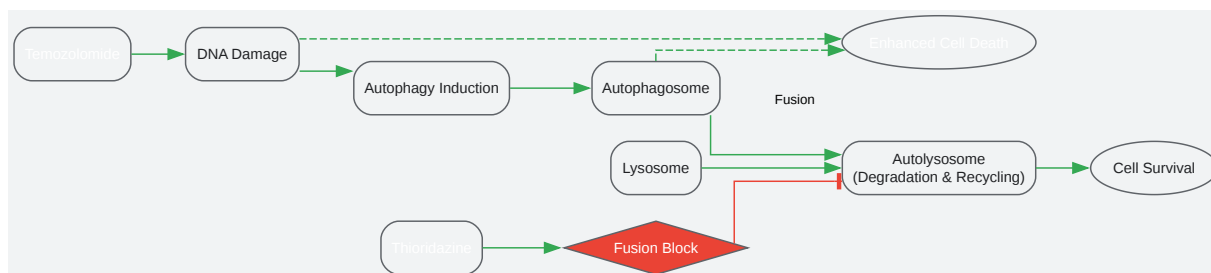
- **Treatment:** Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of temozolomide (e.g., 100 μ M), **thioridazine** (e.g., 6 μ M), or the combination of both.
- **Viability Assessment:** After 96 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader. Results are expressed as a percentage of the viability of untreated control cells.

Orthotopic Glioblastoma Xenograft Model

- **Animal Model:** Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null)).
- **Cell Implantation:** Human glioblastoma cells (e.g., U87MG or patient-derived cells) are stereotactically implanted into the striatum of the mice.
- **Treatment:** Once tumors are established (confirmed by bioluminescence or MRI), mice are randomized into treatment groups: vehicle control, temozolomide alone (e.g., 20 mg/kg, intraperitoneal injection), **thioridazine** alone (e.g., 20 mg/kg, intraperitoneal injection), and the combination of temozolomide and **thioridazine**.^[6] Treatment is administered for a defined period (e.g., daily for 3 weeks).^[6]
- **Monitoring:** Tumor growth is monitored weekly using MRI. Animal survival is monitored daily.
- **Endpoint:** The primary endpoints are tumor growth inhibition and overall survival.

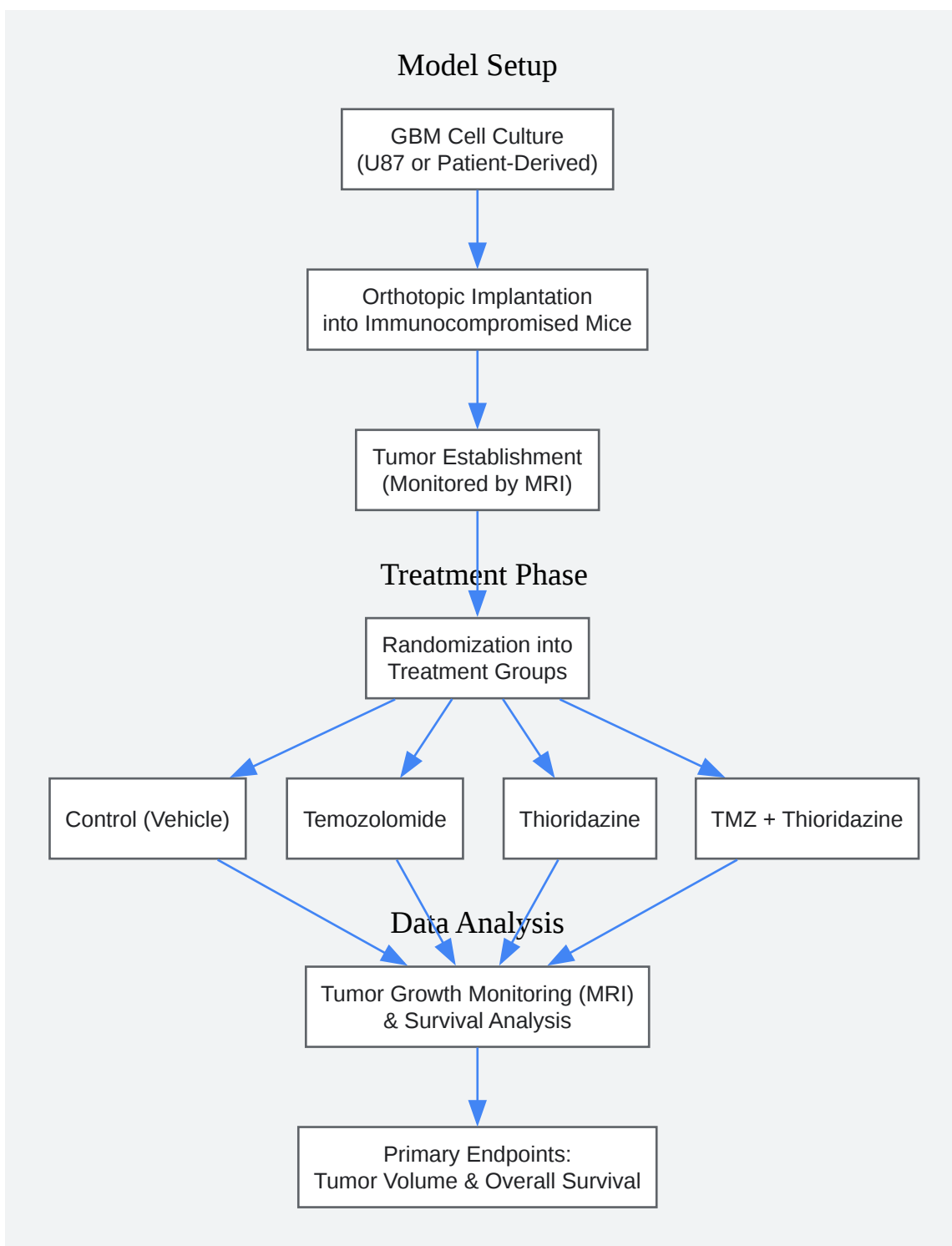
Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of **thioridazine**'s action and the experimental workflow for in vivo studies.



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Caption: Proposed mechanism of **thioridazine** sensitizing GBM cells to temozolomide.



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Caption: Workflow for in vivo evaluation of **thioridazine** and temozolomide combination.

Conclusion

The repurposing of **thioridazine** as a chemosensitizer for temozolomide in glioblastoma presents a compelling therapeutic strategy. Preclinical data strongly suggest a synergistic effect, leading to enhanced tumor cell killing and improved survival in animal models. This effect appears to be independent of the MGMT promoter methylation status, a key mechanism of temozolomide resistance. While these findings are promising, further investigation, including well-designed clinical trials, is necessary to validate the efficacy and safety of this combination in patients with glioblastoma. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the potential of this novel therapeutic approach against the current landscape of glioblastoma treatment.

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